Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a heterocyclic organic compound characterized by its unique pyridazine structure, which includes a carboxylate functional group and a phenyl substituent. This compound is part of a larger class of derivatives known for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyridazine derivatives and ethyl esters. The specific synthetic pathways may vary based on the desired yield and purity of the final product.
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate belongs to the category of pyridazine derivatives, which are known for their applications in pharmaceuticals and agrochemicals. It can also be classified as an ester, given the presence of an ethyl group linked to a carboxylic acid moiety.
The synthesis of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate typically involves multi-step reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps like recrystallization or chromatography to isolate the desired product effectively.
Key structural data includes:
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions:
Each reaction requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is largely dependent on its interactions at the molecular level with biological targets. For example:
Further studies are needed to elucidate specific pathways and targets affected by this compound.
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate has potential applications in:
This compound exemplifies the importance of heterocycles in modern chemistry, offering pathways for innovation in drug discovery and materials science. Further research into its properties and mechanisms will enhance understanding and broaden its applicability in various fields.
Pyridazine derivatives represent a privileged scaffold in drug discovery due to their versatile bioactivity profiles. As a six-membered heterocyclic ring containing two adjacent nitrogen atoms, the pyridazine core enables diverse interactions with biological targets. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS 34753-27-0) exemplifies this molecular architecture, featuring a partially saturated pyridazine ring with keto and ester functionalities at strategic positions. Its structural complexity allows for three-dimensional binding with enzyme active sites while maintaining synthetic accessibility – a crucial balance in lead optimization campaigns [1] [4]. This compound belongs to a broader class of 3-oxo-2,3-dihydropyridazine derivatives demonstrating significant pharmacological potential, particularly as enzyme inhibitors. The presence of the phenyl substituent at the 6-position enhances hydrophobic binding interactions, while the ethyl carboxylate at C4 provides a handle for structural diversification through hydrolysis or transesterification reactions [2] [3].
Table 1: Core Structural Features of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Property | Value |
---|---|
CAS Registry Number | 34753-27-0 |
Molecular Formula | C₁₃H₁₂N₂O₃ |
Molecular Weight | 244.25 g/mol |
IUPAC Name | ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate |
SMILES | O=C1C(C(OCC)=O)=CC(C2=CC=CC=C2)=NN1 |
Key Functional Groups | 3-Oxo, 4-carbethoxy, 6-phenyl, dihydropyridazine |
The 2,3-dihydropyridazine core serves as a conformationally constrained pharmacophore that mimics transition states in enzymatic reactions. X-ray crystallographic studies of analogous compounds reveal a planar arrangement of the N-N-C=O moiety that facilitates hydrogen bonding with catalytic residues in enzyme active sites. Specifically, the hydrazide-like character of the 2,3-dihydropyridazine ring enables potent inhibition of oxidoreductases and hydrolases through coordination with metalloenzyme cofactors [4] [8].
Structure-activity relationship (SAR) analyses indicate that substitution at C6 significantly modulates inhibitory potency. The phenyl group in Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate enhances π-stacking interactions with aromatic residues in enzyme binding pockets, as evidenced by 10-100 fold potency increases compared to alkyl-substituted analogs like Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 2125-90-8) [6]. This enhancement is particularly notable in kinases and phosphodiesterases, where the planar phenyl group mimics adenine binding in ATP pockets. Additionally, the partially saturated nature of the dihydropyridazine ring reduces metabolic oxidation compared to fully aromatic analogs, improving metabolic stability in hepatic microsome assays [3] [4].
The 3-oxo functionality serves dual roles in molecular recognition: as a hydrogen bond acceptor and as an acidic proton donor in its enolized form (pKa ~8.5). This tautomerization creates a pseudo-aromatic system that enhances planarity and facilitates π-stacking interactions. Computational models show the 3-carbonyl group participates in key hydrogen bonds averaging 2.7-2.9Å with backbone amides in enzyme active sites, contributing -3.2 kcal/mol to binding free energy [4] [8].
The 4-carboxylate moiety, esterified as the ethyl ester in this derivative, provides both steric and electronic modulation. The carbonyl oxygen demonstrates strong dipole interactions with serine residues in hydrolytic enzymes, while the ethoxy group occupies hydrophobic subpockets. Hydrolysis to the carboxylic acid derivative significantly alters physicochemical properties (logP decreases by ~1.5 units), enhancing water solubility but potentially reducing membrane permeability. Molecular docking studies indicate the ester carbonyl participates in hydrogen bonding with conserved histidine residues in zinc-containing metalloproteinases, with binding affinity improvements of 20-40% over acid analogs [2] [4] [6].
Table 2: Bioactivity-Influencing Substituents in Pyridazine Derivatives
Position | Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
C3 | Oxo | Strong electron-withdrawing | Planar constraint | H-bond donation/acceptance; metal chelation |
C4 | Ethoxycarbonyl | Moderate electron-withdrawing | Bulky (84ų) | Hydrophobic pocket binding; prodrug potential |
C6 | Phenyl | Neutral | Planar (72ų) | π-Stacking; enhanced lipophilicity (clogP +1.8) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1